5-Formyl-2,4-diméthyl-1H-pyrrole-3-carboxylate d’éthyle

Vue d'ensemble

Description

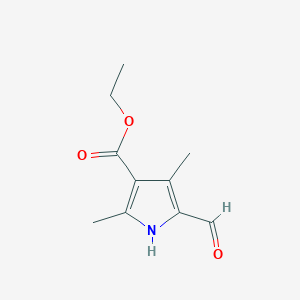

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors .

- Employed in the synthesis of substituted pyrrole products .

Biology and Medicine:

- Investigated for its potential in synthesizing compounds with anticancer activity .

- Utilized in the development of molecules with biological activity against selected cancer cell lines .

Industry:

- Applied in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mécanisme D'action

Mode of Action

Pyrrole rings can participate in a variety of chemical reactions, potentially allowing Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to interact with its targets in diverse ways .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways that Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate might affect

Action Environment

It is known that the compound is a solid at room temperature and has a melting point of 166 °c . It is also known to be stable under normal temperatures and pressures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Reaction with Phosphorus Oxychloride: The starting material is reacted with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane at low temperatures (4°C to 18°C) to introduce the formyl group.

Industrial Production Methods: Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form carboxylic acids.

Reduction: It can be reduced to corresponding alcohols.

Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

Pyrrole-3-carbonitrile, 5-formyl-2,4-dimethyl-: Contains a nitrile group instead of the carboxylate ester.

Uniqueness:

- The presence of both formyl and ethyl ester groups in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it a versatile intermediate for synthesizing a wide range of biologically active compounds.

- Its unique structure allows for specific reactivity patterns that are not observed in its analogs.

Activité Biologique

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on recent studies.

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has a molecular formula of C_11H_13N_1O_3 and a molecular weight of approximately 195.22 g/mol. The compound features a five-membered nitrogen-containing ring with both carboxylate and aldehyde functional groups, which contribute to its chemical reactivity and biological potential. The compound can be synthesized through multi-step organic reactions, with one reported method involving the condensation of substituted pyrroles and various reagents under controlled conditions .

Anticancer Properties

The compound serves primarily as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are critical in cancer therapy. Preliminary studies suggest that derivatives of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate may exhibit anticancer properties due to their structural similarities with known anticancer agents. However, specific studies directly evaluating the biological effects of this compound remain limited .

Antibacterial and Antifungal Activities

Recent investigations have highlighted the antibacterial and antifungal activities of pyrrole derivatives, including those related to ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. For instance, novel derivatives synthesized from this compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5a | 0.8 | E. coli |

| 5b | 10 | S. aureus |

| 5c | 25 | P. aeruginosa |

| 5d | 50 | M. luteus |

| 5e | 100 | B. cereus |

The synthesized compounds were also evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger, showing promising results that warrant further investigation .

The mechanisms underlying the biological activities of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives involve their interaction with key enzymes and biological macromolecules. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are essential for bacterial growth and survival . Molecular docking studies have indicated favorable binding interactions with these targets, suggesting a potential mode of action for their antibacterial effects.

Case Studies

A study conducted on a series of pyrrole derivatives revealed that compounds derived from ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The best-performing compounds showed MIC values comparable to established antibiotics like ciprofloxacin .

Another investigation focused on the synthesis of novel pyrrole-based compounds that were screened for their ability to inhibit bacterial growth. Results indicated that some derivatives had significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents in combating infections .

Propriétés

IUPAC Name |

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDISALBEIGGPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176417 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-59-9 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.